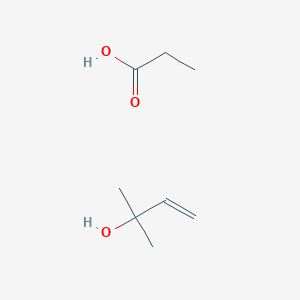

2-Methylbut-3-en-2-ol;propanoic acid

Description

2-Methylbut-3-en-2-ol (CAS: 115-18-4) is a tertiary unsaturated alcohol with the molecular formula C₅H₁₀O. Its structure features a hydroxyl group adjacent to a double bond, making it reactive in hydration and esterification reactions. This compound is commonly used in organic synthesis and as a flavoring agent due to its fruity odor.

Propanoic acid (CAS: 79-09-4) is a short-chain carboxylic acid (C₃H₆O₂) with a pungent odor. It is widely utilized as a preservative in food, a precursor for esters in fragrances, and a building block in pharmaceuticals.

Properties

CAS No. |

57907-37-6 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2-methylbut-3-en-2-ol;propanoic acid |

InChI |

InChI=1S/C5H10O.C3H6O2/c1-4-5(2,3)6;1-2-3(4)5/h4,6H,1H2,2-3H3;2H2,1H3,(H,4,5) |

InChI Key |

LZBMSZHKQDFRFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)O.CC(C)(C=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbut-3-en-2-ol can be synthesized through the hydration of 2-methylbut-2-ene in the presence of dilute sulfuric acid . Another method involves the hydroboration-oxidation reaction of 3-methylbut-1-ene . Propanoic acid can be prepared by the oxidation of propan-1-ol using acidified potassium dichromate .

Industrial Production Methods

Industrial production of 2-methylbut-3-en-2-ol typically involves the catalytic hydration of isobutene. Propanoic acid is industrially produced by the hydrocarboxylation of ethylene using nickel carbonyl as a catalyst .

Chemical Reactions Analysis

Types of Reactions

2-Methylbut-3-en-2-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form saturated alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Acidified potassium dichromate is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.

Substitution: Hydrochloric acid (HCl) can be used for substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Saturated alcohols.

Substitution: Various substituted derivatives.

Scientific Research Applications

2-Methylbut-3-en-2-ol is used in the synthesis of various organic compounds and as a solvent in chemical reactions . It is also used in the production of fragrances and flavors . Propanoic acid is widely used as a preservative in the food industry and as an intermediate in the production of various chemicals . It also has applications in the pharmaceutical industry as an antifungal agent .

Mechanism of Action

The mechanism of action of 2-methylbut-3-en-2-ol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new bond . In oxidation reactions, it loses electrons to form corresponding ketones or aldehydes . Propanoic acid exerts its effects by inhibiting the growth of mold and bacteria, thereby acting as a preservative .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methylbut-3-en-2-ol vs. Other Alcohols

Key Differences :

- Reactivity: 2-Methylbut-3-en-2-ol’s tertiary and unsaturated structure enhances its susceptibility to acid-catalyzed rearrangements compared to primary alcohols like 1-hexanol.

- Odor Profile: Unlike 2-phenylethanol (rosy aroma), 2-methylbut-3-en-2-ol exhibits a citrus-like scent.

Propanoic Acid vs. Carboxylic Acid Derivatives

Key Differences :

- Bioactivity: Chlorinated 3-phenylpropanoic acid derivatives (e.g., compound 1 in ) show selective antimicrobial effects, unlike unmodified propanoic acid.

- Volatility: Esters like 3-(methylthio)propanoic acid methyl ester have lower boiling points and higher volatility, making them key aroma contributors in foods.

Propanoic Acid in Pharmaceuticals

- Impurity Profiles: Propanoic acid derivatives (e.g., 3-[4-(2-methylpropyl)phenyl]propanoic acid) are monitored as impurities in drug synthesis (e.g., CAS 65322-85-2).

- Neurotoxic Derivatives: 2-Amino-3-(methylamino)-propanoic acid (BMAA) exhibits neurotoxicity at high doses (>100 mg/kg), though dietary exposure via cycads is minimal.

2-Methylbut-3-en-2-ol in Natural Products

- Plant Sources: Found in Hypericum perforatum (St. John’s Wort) extracts, where its esters (e.g., butyl 2-methylpropanoate) accumulate differentially with altitude.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methylbut-3-en-2-ol and propanoic acid derivatives in a laboratory setting?

- Methodological Answer : Synthesis strategies often involve catalytic systems or acid-mediated cyclization. For example, regioselective olefination of substituted toluenes using Pd(II) catalysts under controlled acidity yields 3-(2'-tolyl)propanoic acid derivatives . Cyclization of hydroxy acids with boron trifluoride diethyl etherate can generate branched propanoic acid derivatives (e.g., 2-methyl-2-(2,6,6-trimethyltetrahydropyran-2-yl)propanoic acid) . Key considerations include optimizing reaction conditions (e.g., pH, temperature) and validating regioselectivity via NMR or mass spectrometry.

Q. How can researchers ensure safe handling and storage of 2-Methylbut-3-en-2-ol and propanoic acid derivatives during experiments?

- Methodological Answer : Implement engineering controls (e.g., fume hoods) and monitor airborne concentrations. Use PPE (gloves, lab coats) and ensure access to eyewash stations and emergency showers. Contaminated clothing should be removed immediately and professionally decontaminated . Storage requires inert atmospheres for reactive derivatives and adherence to GHS classification guidelines.

Q. What spectroscopic techniques are most effective for characterizing the structural properties of these compounds?

- Methodological Answer : GC-MS and LC-MS/MS are critical for identifying metabolites like 3-(2-hydroxyphenyl)propanoic acid in biological samples, with fragmentation patterns aiding structural elucidation . NIST Standard Reference Data provides validated thermodynamic and spectroscopic datasets (e.g., IR, NMR) for benchmarking . For stereochemical analysis, chiral chromatography or X-ray crystallography is recommended .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in thermodynamic data (e.g., excess enthalpies) for propanoic acid mixtures?

- Methodological Answer : Discrepancies between experimental and calculated excess enthalpies (e.g., acetic acid–propanoic acid mixtures) can be addressed using the Non-Random Hydrogen Bonding (NRHB) model to isolate hydrogen bonding contributions . Cross-validate data with multiple techniques (e.g., calorimetry, vapor-liquid equilibrium measurements) and adjust activity coefficients in thermodynamic models.

Q. How can catalytic systems be optimized for regioselective synthesis of propanoic acid derivatives, such as those involving palladium(II) complexes?

- Methodological Answer : Tune reaction acidity to control electrophilic Pd(II) attack on aromatic rings. For example, adjusting HCl concentration in N,N-dimethylbenzylamine olefination enhances ortho-selectivity, yielding 3-(2'-tolyl)propanoic acid derivatives . Mechanistic studies (e.g., kinetic isotope effects, DFT calculations) can refine catalytic cycles and ligand design.

Q. What advanced analytical approaches are recommended for identifying and quantifying trace impurities in propanoic acid-based pharmaceuticals?

- Methodological Answer : Use certified reference standards (e.g., EP impurities A–N) for LC-MS/MS calibration . Develop hyphenated techniques like capillary LC with gradient elution to resolve structurally similar impurities (e.g., chlorophenoxy acid herbicides) . Validate methods per ICH guidelines, including limits of detection (LOD) and quantification (LOQ).

Q. How do stereochemical variations (e.g., (R)- vs (S)-enantiomers) influence the biological activity of propanoic acid derivatives?

- Methodological Answer : Enantiomers like (R)-2-amino-2-methyl-3-phenylpropanoic acid exhibit distinct bioactivity due to differential enzyme binding. Assess activity via in vitro assays (e.g., enzyme inhibition kinetics) and in silico docking studies . Chiral stationary phases (e.g., polysaccharide-based columns) enable separation and purity analysis.

Q. What mechanistic insights explain the role of hydrogen bonding in the dimerization behavior of propanoic acid derivatives?

- Methodological Answer : Hydrogen bonding in carboxylic acid dimers (e.g., propanoic acid–butanoic acid mixtures) dominates excess enthalpy profiles. Use temperature-dependent FTIR spectroscopy to monitor dimer stability and computational tools (e.g., COSMO-RS) to predict association constants . Compare experimental data with ab initio molecular dynamics simulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.